An In-depth Technical Guide to 6-Chloro-2-methoxynicotinaldehyde
An In-depth Technical Guide to 6-Chloro-2-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-2-methoxynicotinaldehyde, a key building block in modern medicinal chemistry. This document covers its chemical and physical properties, safety and handling information, detailed synthesis protocols, and its applications in the synthesis of therapeutic agents.
Core Compound Identification
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Chemical Name: 6-Chloro-2-methoxynicotinaldehyde
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Synonyms: 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde[1], 6-chloro-2-methoxypyridine-3-carbaldehyde[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 6-Chloro-2-methoxynicotinaldehyde.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₂ | [1][2][3][5] |
| Molecular Weight | 171.58 g/mol | [1][2][3][5] |
| Appearance | White to yellow solid | [6] |
| Melting Point | 78-81 °C | [6] |
| Boiling Point | 90 °C at 3 Torr | [6] |
| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [6] |
| Storage | 2-8°C under an inert atmosphere (e.g., nitrogen or argon) | [1][5][6] |
Safety and Handling
6-Chloro-2-methoxynicotinaldehyde is classified as a hazardous substance and requires careful handling. The GHS hazard classifications and precautionary statements are summarized below.
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
| Precautionary Statement Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |
| P264 | Wash skin thoroughly after handling.[7] |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area.[7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| P330 | Rinse mouth. |
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[7] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[7] |
Experimental Protocols
Synthesis of 6-Chloro-2-methoxynicotinaldehyde
A common laboratory-scale synthesis of 6-Chloro-2-methoxynicotinaldehyde involves the formylation of 2-chloro-6-methoxypyridine.[4]
Materials:
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2-Chloro-6-methoxypyridine
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Anhydrous Tetrahydrofuran (THF)
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tert-Butyllithium (tBuLi) solution (e.g., 1.7 M in pentane)
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Anhydrous N,N-Dimethylformamide (DMF)
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Acetic acid
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Saturated sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Petroleum ether
Procedure:
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Dissolve 2-chloro-6-methoxypyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., dry argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (tBuLi) solution (0.9 equivalents) dropwise, ensuring the internal temperature remains at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (0.9 equivalents) at -78 °C.
-
Continue stirring at this temperature for an additional 2 hours.
-
Quench the reaction by adding acetic acid.
-
Pour the reaction mixture into ice-cold water.
-
Alkalize the aqueous phase with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to yield 6-chloro-2-methoxynicotinaldehyde as a white solid.[4]
Applications in Medicinal Chemistry
6-Chloro-2-methoxynicotinaldehyde is a versatile intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.[4] Its trifunctional nature, possessing an aldehyde, a methoxy group, and a reactive chlorine atom, allows for diverse chemical modifications. This makes it a valuable starting material for the synthesis of novel compounds for drug discovery, including potential anticancer and antimalarial agents.[8] The chloro and methoxy groups, in particular, play significant roles in modulating the pharmacological properties of drug candidates.[9]
Reactivity and Synthetic Utility
The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement via various cross-coupling reactions, providing a gateway to a diverse range of substituted pyridine derivatives.[10] Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and cyanation are commonly employed to introduce carbon, nitrogen, and cyano moieties, respectively.[10]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
6-Chloro-2-methoxynicotinaldehyde
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water (if using K₃PO₄)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine 6-Chloro-2-methoxynicotinaldehyde (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent. If using a phosphate base, a small amount of degassed water may be beneficial.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 6-chloro-2-methoxynicotinaldehyde | 95652-81-6 [chemicalbook.com]
- 5. 95652-81-6|6-Chloro-2-methoxynicotinaldehyde|BLD Pharm [bldpharm.com]
- 6. 6-chloro-2-methoxynicotinaldehyde CAS#: 95652-81-6 [m.chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. drughunter.com [drughunter.com]
- 10. benchchem.com [benchchem.com]
